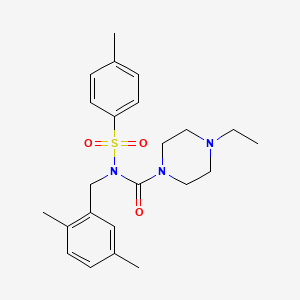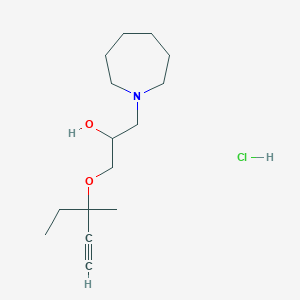
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide, also known as DMOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOX is a white crystalline powder that is soluble in organic solvents and is used primarily as a reagent in organic synthesis.
Scientific Research Applications
Structural Analysis and Synthesis
Research has focused on the synthesis and structural investigation of oxamide derivatives, emphasizing the importance of intramolecular hydrogen bonding for stabilizing these compounds. Studies like the one conducted by Martínez-Martínez et al. (1998) describe the synthesis of symmetric and non-symmetric oxamides, revealing their stabilization through intramolecular three-center hydrogen bonding, which plays a crucial role in their structural integrity and potentially affects their reactivity and interaction with biological targets or material surfaces (Martínez-Martínez et al., 1998).
Material Science Applications
In material science, oxamide derivatives have been explored for their utility in creating flame retardant materials and conducting polymers. Wu and Yang (2007) developed a flame retardant finishing system based on a hydroxy-functional organophosphorus oligomer and oxamide bonding agents, demonstrating enhanced flame resistance in cotton fabrics (Wu & Yang, 2007). Furthermore, electrochromic and electrofluorescent properties of polyamides containing oxamide units have been investigated, suggesting their potential in creating smart materials and devices with dual-switching capabilities (Sun et al., 2016).
Pharmacological Research
While direct pharmacological applications of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide were not found, related compounds have been studied for their potential in drug design and biological interactions. For example, the synthesis and evaluation of functionalized amino acid derivatives for anticancer activities highlight the broad scope of oxamide derivatives in developing new pharmacophores for designing anticancer agents (Kumar et al., 2009).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-6-4-5-7-10(9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGYRBIERFKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2564689.png)
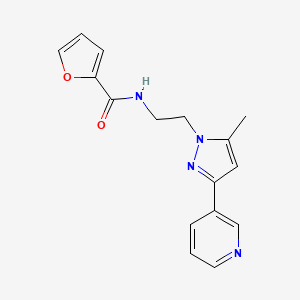
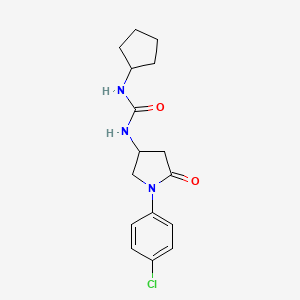

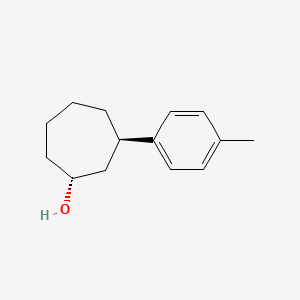
![(5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B2564699.png)
![N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2564701.png)
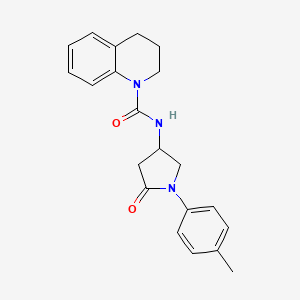


![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)
